molecular formula C8H15NO B2355354 6-Isopropylpiperidin-2-one CAS No. 857386-39-1

6-Isopropylpiperidin-2-one

Cat. No. B2355354
CAS RN: 857386-39-1
M. Wt: 141.214
InChI Key: OXECHEAJCOGJRU-UHFFFAOYSA-N
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Description

6-Isopropylpiperidin-2-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It belongs to the class of organic compounds known as aldehydes and ketones .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 6-Isopropylpiperidin-2-one, has been a subject of interest in recent scientific literature . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of 6-Isopropylpiperidin-2-one can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used to determine the three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

Chemical reactions involving 6-Isopropylpiperidin-2-one can be analyzed using various electroanalytical tools . These tools can be used to investigate redox-active intermediates formed chemically in solution . Additionally, solution stoichiometry can be used to determine the amounts or concentrations of substances present in a sample .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Isopropylpiperidin-2-one can be determined using various methods. For instance, its chemical properties can be determined by studying its reactivity with other substances . Its physical properties such as color, density, hardness, and melting and boiling points can be determined using standard laboratory techniques .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks in drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids . Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The 6-Isopropylpiperidin-2-one moiety can be a valuable scaffold for designing novel drugs due to its structural versatility and potential pharmacological activity.

Amination and Annulation

Amination and annulation reactions allow the introduction of diverse functional groups into piperidine structures. By exploring these synthetic methods, scientists can tailor the properties of 6-Isopropylpiperidin-2-one for specific applications.

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937

Safety And Hazards

The safety data sheet for a similar compound, 2-(1-Isopropylpiperidin-4-Yl)Ethanamine, indicates that it is harmful if swallowed . It is recommended to avoid release to the environment, and to wear protective gloves, eye protection, and face protection when handling the compound .

Future Directions

The future directions for research on 6-Isopropylpiperidin-2-one and similar compounds could involve the development of new synthetic methods and the exploration of their potential applications in various fields. For instance, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

6-propan-2-ylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)7-4-3-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXECHEAJCOGJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropylpiperidin-2-one

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